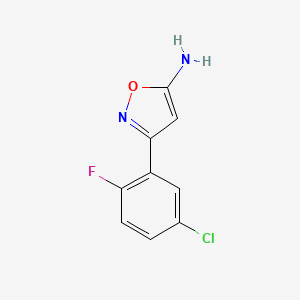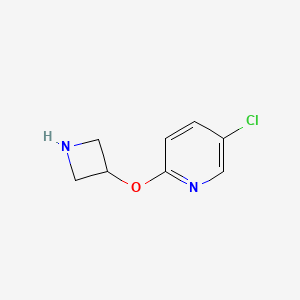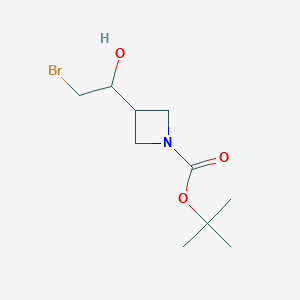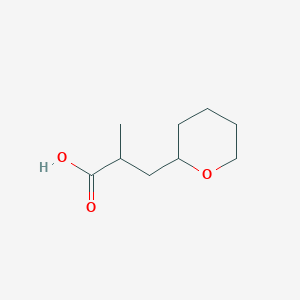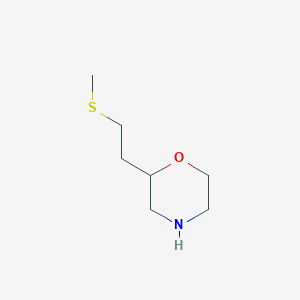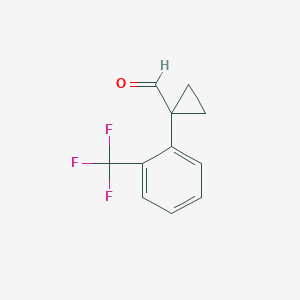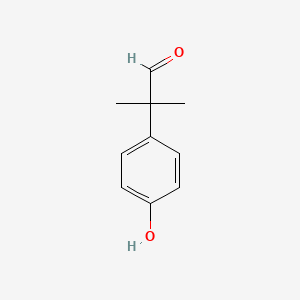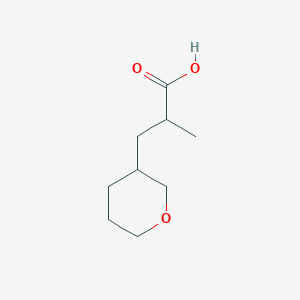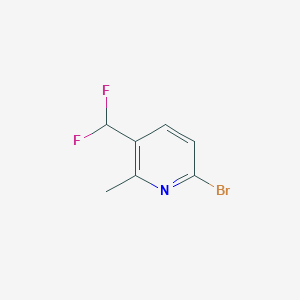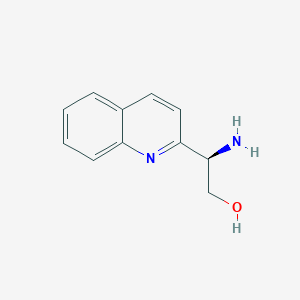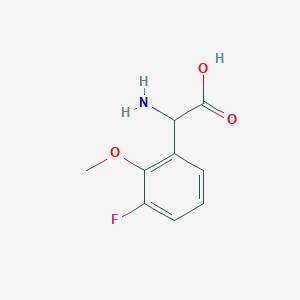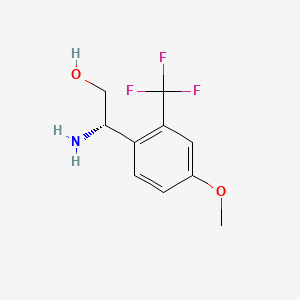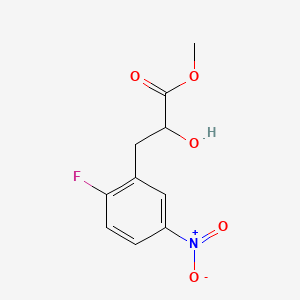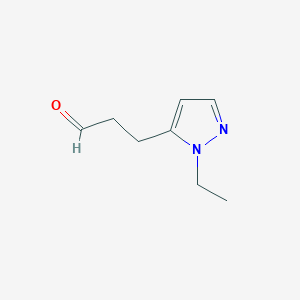
3-(1-ethyl-1H-pyrazol-5-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethyl-1H-pyrazol-5-yl)propanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a propanal group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propanal can be achieved through various methods. One common approach involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with propanal under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
3-(1-Ethyl-1H-pyrazol-5-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, while reduction produces 3-(1-ethyl-1H-pyrazol-5-yl)propanol .
Wissenschaftliche Forschungsanwendungen
3-(1-Ethyl-1H-pyrazol-5-yl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Research on this compound includes its potential as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
3-(1-Ethyl-1H-pyrazol-5-yl)propanal can be compared with other pyrazole derivatives, such as 3-(1-methyl-1H-pyrazol-5-yl)propanal and 3-(1-phenyl-1H-pyrazol-5-yl)propanal. While these compounds share a similar core structure, the presence of different substituents at the 1-position of the pyrazole ring imparts unique properties and reactivity to each compound. For instance, the ethyl group in this compound may enhance its lipophilicity and influence its interaction with biological targets compared to its methyl or phenyl analogs .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-(2-ethylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
BUVXXDDUHZXJOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=N1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



